N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
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Overview
Description
N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, a pyridin-3-yloxy moiety, and an azetidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the severe acute respiratory syndrome coronavirus (sars-cov) 3cl protease .
Mode of Action
It’s worth noting that similar compounds act as noncovalent inhibitors of the sars-cov 3cl protease . This suggests that N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide might interact with its target in a similar manner, binding to the active site and preventing the protease from functioning.
Biochemical Pathways
Inhibition of the sars-cov 3cl protease would likely disrupt the viral replication process, as this enzyme plays a crucial role in processing the polyproteins that are translated from the viral rna .
Result of Action
If it acts similarly to related compounds, it may inhibit the sars-cov 3cl protease, thereby disrupting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of strong bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-3-(pyridin-2-yloxy)azetidine-1-carboxamide: Similar structure with the pyridin-2-yloxy group instead of pyridin-3-yloxy.
N-(tert-butyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide: Similar structure with the pyridin-4-yloxy group instead of pyridin-3-yloxy.
N-(tert-butyl)-3-(pyridin-3-yloxy)azetidine-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group, pyridin-3-yloxy moiety, and azetidine ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-tert-butyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)15-12(17)16-8-11(9-16)18-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDVSKRLNUJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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